molecular formula C18H14FNO4 B12925458 2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12925458
M. Wt: 327.3 g/mol
InChI Key: RDVTWJONLUKOQH-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that combines a fluorophenyl group with a chromene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, while the chromene backbone can provide stability and facilitate binding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 2-oxo-2H-chromene-3-carboxylate
  • 4-Fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Uniqueness

2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of both the fluorophenyl and chromene groups, which provide a combination of properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H14FNO4/c19-14-5-7-15(8-6-14)20-17(21)11-24-18(22)13-9-12-3-1-2-4-16(12)23-10-13/h1-9H,10-11H2,(H,20,21)

InChI Key

RDVTWJONLUKOQH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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